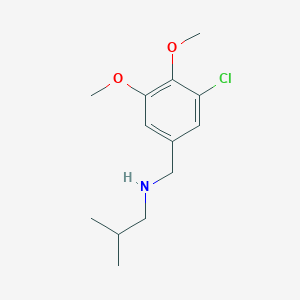

N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine

説明

N-(3-Chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine is a tertiary amine featuring a 3-chloro-4,5-dimethoxy-substituted benzyl group attached to a 2-methylpropan-1-amine moiety. This compound is structurally characterized by its halogenated and methoxy-decorated aromatic ring, which may influence its electronic properties, solubility, and biological interactions.

特性

CAS番号 |

774554-44-8 |

|---|---|

分子式 |

C13H20ClNO2 |

分子量 |

257.75 g/mol |

IUPAC名 |

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine |

InChI |

InChI=1S/C13H20ClNO2/c1-9(2)7-15-8-10-5-11(14)13(17-4)12(6-10)16-3/h5-6,9,15H,7-8H2,1-4H3 |

InChIキー |

XCPHMEPHYKQJSM-UHFFFAOYSA-N |

正規SMILES |

CC(C)CNCC1=CC(=C(C(=C1)Cl)OC)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine typically involves the reaction of 3-chloro-4,5-dimethoxybenzyl chloride with 2-methylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

化学反応の分析

Types of Reactions

N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzyl derivatives.

科学的研究の応用

N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Analogues

The compound’s structural uniqueness lies in its 3-chloro-4,5-dimethoxybenzyl group. Comparisons with similar derivatives highlight how substituent positions and functional groups alter physicochemical and biological properties:

Key Observations :

- Halogen Position : The 3-chloro substitution in the target compound contrasts with 4-chloro in the boronate ester analog (). Positional differences may alter steric hindrance and electronic effects, impacting binding affinity in biological targets .

- Methoxy vs. Boronate Groups : Methoxy groups in the target enhance hydrophilicity compared to boronate esters (), which improve solubility in polar aprotic solvents for cross-coupling reactions .

- Amine Substituents : The 2-methylpropan-1-amine group in the target differs from cyclohexylpropan-1-amine (), where bulkier substituents may reduce membrane permeability .

Physicochemical and Crystallographic Considerations

- Hydrogen Bonding : While the target’s crystallinity is unreported, emphasizes hydrogen bonding’s role in molecular aggregation. The methoxy groups in the target may participate in weak H-bonds, influencing crystal packing .

- NMR Trends : The dibenzyl malonate analog () shows methoxy proton signals at δ 3.67–3.82 ppm, a benchmark for comparing electronic environments in similar compounds .

生物活性

N-(3-Chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

- Molecular Formula : C13H20ClNO2

- Molecular Weight : 257.76 g/mol

- CAS Number : 893725-10-5

This compound features a chloro-substituted benzyl moiety and a 2-methylpropan-1-amine backbone, which are critical for its biological interactions.

Synthesis

The synthesis of N-(3-Chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine typically involves:

- Formation of the Benzyl Derivative : The starting material is modified to introduce the chloro and methoxy groups.

- Amination : The final amine is formed through reductive amination techniques.

N-(3-Chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine exhibits biological activity primarily through its interaction with neurotransmitter systems. Preliminary studies suggest it may act as a modulator of specific receptors, potentially influencing pathways related to mood regulation and cognition.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Neurotransmitter Modulation : Similar compounds have been shown to interact with dopaminergic and serotonergic systems, suggesting potential applications in treating mood disorders.

| Effect Type | Description |

|---|---|

| Agonist/Antagonist | Potential modulation of neurotransmitter receptors |

| Neuroprotective | May offer protection against neuronal damage |

Case Studies and Research Findings

- Neuropharmacological Studies : In vitro studies have demonstrated that N-(3-Chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine can enhance dopamine release in neuronal cultures, indicating a possible role in neuropharmacology .

- Behavioral Assessments : Animal models treated with this compound showed improved performance in tasks measuring cognitive function, suggesting potential applications in cognitive enhancement therapies .

- Safety Profile : Toxicological assessments reveal a favorable safety profile at therapeutic doses, with minimal adverse effects observed in preliminary trials .

Comparative Analysis with Related Compounds

To better understand the unique properties of N-(3-Chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-Chloro-4-methoxybenzyl)-2-methylpropan-1-amine | Lacks one methoxy group | Reduced efficacy in neurotransmitter modulation |

| 3-Chloro-N-methylpropan-1-amine | Simpler structure without benzyl substitution | Lower receptor affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。